Ecgonidine methyl ester mesylate

Description

Contextualization within Tropane (B1204802) Alkaloid Chemistry and Synthesis Research

Ecgonidine (B1247834) methyl ester is fundamentally a tropane alkaloid, a class of naturally occurring or synthetic compounds characterized by the bicyclic tropane ring structure (N-Methyl-8-azabicyclo[3.2.1]octane). foodb.ca This family includes a wide array of compounds, and ecgonidine methyl ester is specifically an ecgonine (B8798807) derivative.

Its primary significance in synthetic research stems from its role as a direct precursor and key intermediate in the synthesis of cocaine and its numerous analogues. google.com In the biosynthesis of cocaine within the coca plant, the formation of ecgonine methyl ester (also referred to as methylecgonine) is the penultimate step before its final conversion. mdpi.com Historically, the first total synthesis of cocaine, a landmark achievement by Richard Willstätter in the early 20th century, proceeded through the creation of ecgonine methyl ester as a crucial intermediate. Modern synthetic strategies continue to utilize this compound for creating a variety of phenyltropane analogues for research purposes. wikipedia.org It can be synthesized from cocaine via hydrolysis and dehydration, or through more complex total synthesis routes starting from precursors like tropinone (B130398) or cycloheptatriene (B165957) derivatives. wikipedia.orgsciencemadness.org

Academic Significance of Ecgonidine Methyl Ester and its Salt Forms

The academic importance of ecgonidine methyl ester, often handled in its more stable mesylate salt form, is multifaceted. A primary area of its significance is in forensic and analytical chemistry. As a pyrolysis product formed during the smoking of crack cocaine, ecgonidine methyl ester (also known as anhydroecgonine (B8767336) methyl ester or AEME) serves as a definitive biomarker to confirm this specific route of administration, distinguishing it from the use of powder cocaine. wikipedia.orgchemicalbook.com

The mesylate salt, chemically named (1R)-8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester mesylate, is a white, crystalline solid. sigmaaldrich.cnnih.gov This form offers advantages in terms of stability and handling for research applications. It is soluble in dimethyl sulfoxide (B87167) (DMSO) and dilute aqueous acids. sigmaaldrich.cn In medicinal chemistry, ecgonidine methyl ester is a valuable starting material for the synthesis of novel tropane-based compounds, including potential cocaine antagonists and analogues such as troparil (B42576) and CFT, which are used to study the dopamine (B1211576) transporter system. wikipedia.orgsciencemadness.org Its metabolism has been a subject of study to better understand the toxicology associated with cocaine use. nih.gov

| Property | Ecgonidine Methyl Ester | Ecgonidine Methyl Ester Mesylate | Reference |

|---|---|---|---|

| Chemical Formula | C₁₀H₁₅NO₂ | C₁₀H₁₅NO₂·CH₃SO₃H | sigmaaldrich.cnnih.gov |

| Molecular Weight | 181.23 g/mol | 277.34 g/mol | sigmaaldrich.cnnih.gov |

| Physical Form | Data Not Available | White solid | sigmaaldrich.cnnih.gov |

| Melting Point | Data Not Available | 153-154°C | sigmaaldrich.cn |

| CAS Registry No. | 43021-26-7 (for mesylate) | 43021-26-7 | sigmaaldrich.cnnih.gov |

| Solubility | Data Not Available | Soluble in dilute aqueous acid, DMSO; sparingly in water | sigmaaldrich.cn |

Evolution of Research Perspectives on this compound

The scientific focus on ecgonidine methyl ester and its mesylate salt has evolved considerably over the decades. Initial research, dating back to the 1940s, was concerned with its isolation from natural sources like coca seeds and the fundamental elucidation of its structure. wikipedia.org The mid-20th century saw its role cemented in synthetic chemistry, highlighted by its use in creating compounds with potential effects on the central nervous system. sigmaaldrich.cn

By the late 1980s and into the 1990s, the research perspective shifted dramatically with the rise of crack cocaine use. Scientific inquiry began to focus intensely on ecgonidine methyl ester as a key pyrolysis product and thus a critical biomarker. wikipedia.orgsigmaaldrich.cn This era produced numerous studies on its detection in biological samples for forensic purposes. nih.govojp.govnih.gov More recently, research has delved into the compound's own biological activities and toxicological profile. Studies have explored its metabolism in detail and uncovered its neurotoxic effects. nih.govresearchgate.net Current research investigates its role as a partial agonist at M1 and M3 muscarinic receptors and its contribution to neuronal cell death, suggesting it is not merely an inert byproduct but an active contributor to the pathophysiology of crack cocaine use. wikipedia.orgresearchgate.netoup.com Furthermore, modern synthetic chemistry is exploring more advanced catalytic and asymmetric methods for its synthesis to support the development of novel research tools and potential therapeutics. sciencemadness.org

| Era | Key Research Focus | Significant Findings | Reference |

|---|---|---|---|

| Early-Mid 20th Century | Isolation and Structural Elucidation | Isolated from coca seeds; structure confirmed through total synthesis of cocaine. | wikipedia.org |

| 1970s | Synthetic Intermediate | Used in the synthesis of novel compounds affecting the central nervous system. | sigmaaldrich.cn |

| 1980s-1990s | Forensic Biomarker | Identified as a unique pyrolysis product of crack cocaine, making it a specific biomarker. | wikipedia.orgnih.govojp.gov |

| 2000s-Present | Toxicology and Pharmacology | Metabolic pathways detailed; identified as a neurotoxic partial agonist at muscarinic receptors. | nih.govresearchgate.netoup.com |

| Contemporary | Advanced Synthesis & Therapeutic Applications | Development of catalytic asymmetric syntheses; use in creating cocaine antagonists and research tools. | sciencemadness.org |

Structure

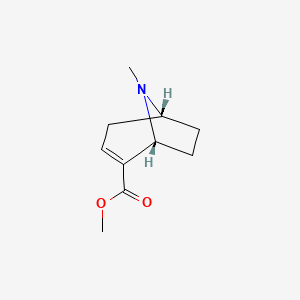

2D Structure

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

methyl (1R,5R)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C10H15NO2/c1-11-7-3-5-8(10(12)13-2)9(11)6-4-7/h5,7,9H,3-4,6H2,1-2H3/t7-,9+/m0/s1 |

InChI Key |

MPSNEAHFGOEKBI-IONNQARKSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@@H]1C(=CC2)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(=CC2)C(=O)OC |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

anhydroecgonine methyl ester anhydromethylecgonine methylecgonidine |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of Ecgonidine Methyl Ester Mesylate

Historical and Modern Synthetic Routes to Ecgonidine (B1247834) Methyl Ester

The synthesis of ecgonidine methyl ester has been approached through several distinct methodologies over the years, ranging from early fundamental approaches to more refined modern techniques.

Early Synthetic Approaches and Mechanistic Considerations

Early synthetic work on tropane (B1204802) alkaloids, the class of compounds to which ecgonidine methyl ester belongs, laid the groundwork for later, more targeted syntheses. Willstätter's synthesis of cocaine in 1923 was a landmark achievement in this field. sciencemadness.org These initial routes often involved complex multi-step processes. For instance, some early attempts to synthesize cocaine analogs involved tropinone (B130398) as a starting material, which would then be converted to ecgonine (B8798807) methyl ester as an intermediate. google.com A notable early synthesis of dl-ecgonidine and its ester was achieved by Grundmann and Ottmann, who utilized a cycloheptatrienecarboxylic acid derivative synthesized from benzene (B151609). google.comwikipedia.org Mechanistically, these early syntheses provided critical insights into the reactivity of the tropane skeleton, informing subsequent efforts to develop more efficient and stereoselective methods.

Pyrolytic Formation Pathways and Mechanisms from Parent Compounds

Ecgonidine methyl ester is a well-documented pyrolysis product of cocaine, particularly in the form of crack cocaine. wikipedia.orgfaa.gov The high temperatures involved in smoking crack cocaine lead to the thermal degradation of the cocaine molecule, with a primary outcome being the formation of ecgonidine methyl ester. oup.com The conversion rate of cocaine to ecgonidine methyl ester is dependent on the temperature, with studies showing that at temperatures between 255°C and 420°C, 50-80% of cocaine is converted, and at 650°C, this conversion can exceed 80%. oup.com This pyrolytic pathway makes ecgonidine methyl ester a specific biomarker for identifying the use of crack cocaine, as it is not a metabolite formed from the use of powder cocaine. wikipedia.org The mechanism involves the elimination of benzoic acid from the cocaine molecule.

Hydrolysis-Dehydration-Esterification Strategies for Ecgonidine Methyl Ester Synthesis

A non-pyrolytic method for synthesizing ecgonidine methyl ester involves a three-step process starting from cocaine. wikipedia.org This strategy consists of:

Hydrolysis: The ester linkages in cocaine are cleaved, typically under acidic or basic conditions, to yield ecgonine. oup.comlibretexts.org Acidic hydrolysis is the reverse of esterification and is often catalyzed by a strong acid. libretexts.org

Dehydration: The resulting ecgonine is then dehydrated to form ecgonidine (anhydroecgonine).

Esterification: Finally, the carboxylic acid group of ecgonidine is esterified with methanol (B129727) to produce ecgonidine methyl ester. wikipedia.org

A specific example of this strategy involves refluxing a cocaine hydrochloride solution in concentrated hydrochloric acid for 24 hours to facilitate hydrolysis. oup.com After removing the by-product, benzoic acid, the aqueous phase is evaporated to dryness. oup.com This is followed by dehydration and then esterification to yield the final product.

Formation of Ecgonidine Methyl Ester Mesylate

The conversion of ecgonidine methyl ester to its mesylate salt is a critical step for certain applications, enhancing its stability and handling properties.

Salt Formation Methodologies and Optimization

The formation of this compound involves the reaction of the free base, ecgonidine methyl ester, with methanesulfonic acid. pqri.org Sulfonic acids are commonly used in the pharmaceutical industry to form salts of basic drug substances. pqri.orgnih.gov The reaction between a sulfonic acid and an alcohol, which can be present as a solvent, can lead to the formation of sulfonate esters, which are potential genotoxic impurities. pqri.org

Research into the formation of methyl methanesulfonate (B1217627) from methanol and methanesulfonic acid provides insights into the conditions that favor or inhibit this side reaction. pqri.orgresearchgate.net Key findings indicate that the formation of sulfonate esters is significantly reduced at lower temperatures, in the presence of water, or when the acid is neutralized. researchgate.net Specifically, if the acidic conditions are neutralized with even a slight excess of a base, the formation of the sulfonate ester is not detected. enovatia.com Therefore, to optimize the formation of this compound while minimizing the formation of potentially harmful byproducts, the reaction conditions must be carefully controlled. This includes managing the temperature, solvent system (e.g., avoiding excess alcohol), and the stoichiometry of the acid and base. nih.gov

| Reactants | Product | Reaction Type | Key Considerations |

| Cocaine | Ecgonidine Methyl Ester | Pyrolysis | High temperatures (255-650°C) lead to significant conversion. oup.com |

| Cocaine, Acid/Base, Methanol | Ecgonidine Methyl Ester | Hydrolysis, Dehydration, Esterification | Multi-step process involving cleavage of ester bonds, removal of water, and formation of a new ester. wikipedia.orgoup.com |

| Methyldiazobutenoate, N-((2-(TMS)ethoxy)carbonyl)pyrrole | (R/S)-Methylecgonidine | Tandem Cyclopropanation/Cope Rearrangement | A modern, stereoselective synthetic route. wikipedia.org |

| Ecgonidine Methyl Ester, Methanesulfonic Acid | This compound | Salt Formation | Reaction conditions must be optimized to prevent the formation of genotoxic sulfonate esters. pqri.orgresearchgate.net |

Chemical Transformations of Ecgonidine Methyl Ester

Oxidation Reactions and Products

The double bond in the ecgonidine methyl ester ring is susceptible to oxidation. One significant transformation is hydroboration-oxidation. sciencemadness.org This two-step reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group across the double bond. This process is stereoselective and can be used to convert ecgonidine methyl ester into ecgonine methyl ester, a direct precursor to cocaine. sciencemadness.org The steric environment of the tropane ring typically favors attack from the less hindered "convex" face, influencing the stereochemistry of the resulting alcohol. sciencemadness.org

Metabolically, ecgonidine methyl ester can undergo oxidative transformations. Studies have identified various oxidized metabolites, including anhydroecgonine (B8767336) methyl ester N-oxide (AEMENO). researchgate.net

Hydrolysis Reactions and Products

The ester linkage in ecgonidine methyl ester is subject to hydrolysis, both chemically and enzymatically. This reaction cleaves the methyl ester group to yield the corresponding carboxylic acid, anhydroecgonine (also known as ecgonidine), and methanol. wikipedia.orgresearchgate.net This hydrolysis can occur as a degradation pathway or as a deliberate synthetic step. nih.gov

In biological systems, the hydrolysis of the related compound, ecgonine methyl ester, is mediated by esterases to produce ecgonine. nih.govgenome.jp Studies on the degradation of cocaine in plasma show that ecgonine methyl ester is formed and subsequently hydrolyzes to ecgonine, indicating this is a significant metabolic pathway. nih.gov

Table 2: Major Hydrolysis Products of Ecgonidine Methyl Ester and Related Compounds

| Starting Compound | Reaction | Major Product(s) |

|---|---|---|

| Ecgonidine Methyl Ester | Ester Hydrolysis | Anhydroecgonine, Methanol researchgate.net |

| Ecgonine Methyl Ester | Ester Hydrolysis | Ecgonine, Methanol genome.jp |

| Cocaine | Ester Hydrolysis | Benzoylecgonine, Ecgonine Methyl Ester nih.govnih.gov |

Esterification Reactions

While ecgonidine methyl ester is itself an ester, its synthesis and further modification can involve esterification reactions. The primary synthesis of ecgonidine methyl ester often involves the esterification of anhydroecgonine (ecgonidine) with methanol in the presence of an acid catalyst. wikipedia.org

Furthermore, if the double bond of ecgonidine methyl ester is first converted to a hydroxyl group (as in the formation of ecgonine methyl ester), this new functional group can undergo further esterification. researchgate.net For example, the hydroxyl group of ecgonine methyl ester can be acylated with benzoyl chloride in a subsequent esterification step to produce cocaine. researchgate.net This highlights the potential for sequential esterification reactions in building more complex tropane alkaloid structures from the ecgonidine core.

Derivatization and Analog Synthesis of Ecgonidine Methyl Ester Core Structures

The ecgonidine methyl ester scaffold is a valuable starting point for the synthesis of a wide array of derivatives and analogs, particularly phenyltropanes. wikipedia.org The double bond provides a reactive site for introducing various substituents to the tropane ring system.

A common synthetic strategy involves the conjugate addition of an organometallic reagent, such as a phenyl Grignard or organocuprate, to the α,β-unsaturated ester system of ecgonidine methyl ester. This approach allows for the introduction of a phenyl group at the C-3 position of the tropane ring, leading to the formation of the core structure of many potent dopamine (B1211576) transporter inhibitors. wikipedia.orggoogle.com Compounds like troparil (B42576) and CFT are examples of phenyltropane analogues that can be manufactured using ecgonidine methyl ester as a key intermediate. wikipedia.org

Derivatization is also employed for analytical purposes. For instance, the related compound ecgonine methyl ester can be derivatized with 4-fluorobenzoyl chloride to form p-fluoro-cocaine. nih.gov This reaction converts the original molecule into a derivative with properties more suitable for gas chromatography-mass spectrometry (GC-MS) analysis, such as having a higher molecular weight. nih.gov Similarly, various carbamoyl (B1232498) analogues have been synthesized from the related ecgonine methyl ester structure to explore their biological activity. nih.gov These examples demonstrate the versatility of the ecgonidine and ecgonine methyl ester core structures in medicinal chemistry and analytical science for creating novel compounds. wikipedia.orggoogle.com

Table 3: Examples of Analogs and Derivatives from Ecgonidine/Ecgonine Methyl Ester

| Precursor | Reagent/Reaction Type | Product/Analog Class | Reference |

|---|---|---|---|

| Ecgonidine Methyl Ester | Phenyl organometallic reagents (Conjugate Addition) | Phenyltropane analogues (e.g., Troparil, CFT) | wikipedia.orggoogle.com |

| Ecgonine Methyl Ester | 4-Fluorobenzoyl chloride (Acylation) | p-Fluoro-cocaine (Analytical Derivative) | nih.gov |

| Ecgonine | N-Phenylcarbamoyl synthesis | 3-Carbamoylecgonine methyl ester analogues | nih.gov |

Synthesis of Tropane Analogs Incorporating the Ecgonidine Methyl Ester Moiety

Ecgonidine methyl ester, also known as anhydroecgonine methyl ester (AEME), serves as a pivotal intermediate in the semi-synthesis of various tropane analogs, particularly the phenyltropane class of compounds. Its α,β-unsaturated ester system is a key reactive site for introducing substituents onto the tropane ring system.

A primary strategy for elaborating the ecgonidine methyl ester core involves the conjugate addition (Michael addition) of organometallic reagents. This approach allows for the stereoselective introduction of aryl groups at the C-3 position of the tropane skeleton. Research has demonstrated that reacting anhydroecgonine methyl ester with Grignard reagents, such as those derived from substituted bromoarenes, effectively yields 3β-(substituted phenyl)tropane-2β-carboxylic acid methyl esters. nih.gov The reaction is typically performed at low temperatures (e.g., -45 °C) in ethereal solvents. Following the conjugate addition, the resulting enolate intermediate is quenched with an acid, like trifluoroacetic acid (TFA), to afford the final product. nih.gov This method is advantageous as it starts from a precursor that establishes the core stereochemistry of the tropane ring, which is derived from natural (-)-cocaine. nih.gov

The general synthesis pathway for these analogs begins with the preparation of the Grignard reagent, followed by its slow addition to a solution of anhydroecgonine methyl ester. nih.gov The reaction's success and yield can be influenced by the specific Grignard reagent used and the reaction conditions. This methodology has been instrumental in creating a library of phenyltropane analogs for structure-activity relationship (SAR) studies.

Table 1: Synthesis of 3β-Aryl Tropane Analogs from Anhydroecgonine Methyl Ester

| Starting Material | Reagent | Key Conditions | Product | Reference |

|---|---|---|---|---|

| Anhydroecgonine Methyl Ester (10) | 4-Methoxyphenylmagnesium Bromide | Et₂O, -45 °C, then TFA | 3β-(4-Methoxyphenyl)tropane-2β-carboxylic Acid Methyl Ester (7a) | nih.gov |

| Anhydroecgonine Methyl Ester (10) | 4-Chlorophenylmagnesium Bromide | Et₂O, -45 °C, then TFA | 3β-(4-Chlorophenyl)tropane-2β-carboxylic Acid Methyl Ester | nih.gov |

| Anhydroecgonine Methyl Ester (10) | Phenylmagnesium Bromide | Et₂O, -45 °C, then TFA | 3β-Phenyltropane-2β-carboxylic Acid Methyl Ester | nih.gov |

Strategies for Modifying the Ester and Nitrogen Functionalities

Further diversification of the ecgonidine methyl ester scaffold can be achieved by chemically altering its two main functional groups: the methyl ester at C-2 and the tertiary amine (N-methyl) at N-8.

Modification of the Ester Group

The methyl ester of ecgonidine is susceptible to reactions typical of carboxylic acid esters, allowing for a range of chemical transformations.

Reaction with Organometallic Reagents: The ester's carbonyl carbon is electrophilic and can be attacked by strong nucleophiles like organolithium reagents. For instance, the reaction of methylecgonidine (B1201409) with two equivalents of phenyllithium (B1222949) (PhLi) results in a "hard" addition to the ester carbonyl, breaking the C-O single bond and forming a tertiary alcohol after the addition of two phenyl groups. wikipedia.orglibretexts.orgyoutube.com This transformation overrides the alternative "soft" Michael addition pathway.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, ecgonidine. This acid can then be re-esterified with different alcohols to produce various ester analogs or converted into other functional groups like amides.

Reduction: While not specifically detailed for ecgonidine methyl ester in the provided context, esters are generally reducible to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would yield the corresponding hydroxymethyl tropane analog.

Modification of the Nitrogen Functionality

The N-8 position of the tropane ring is a key site for modification, which can significantly impact the molecule's properties.

N-Demethylation: The N-methyl group can be removed to produce the corresponding secondary amine, known as a "nor" analog (e.g., nor-anhydroecgonine methyl ester). This is a crucial step for creating derivatives with different N-substituents. Methods for N-demethylation of tertiary amines are well-established in organic synthesis, often employing reagents like 1-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis.

N-Alkylation: Once the nor-tropane is obtained, the secondary amine can be alkylated with various alkyl halides or other electrophiles to introduce a wide range of substituents at the N-8 position. nih.gov For example, the synthesis of N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane highlights that diverse functionalized alkyl groups can be appended to the nitrogen atom of the tropane ring system. google.com

N-Protection and Deprotection: In multi-step syntheses, the nitrogen can be protected to prevent its interference with other reactions. A synthetic route to (R/S)-methylecgonidine involves using an N-((2-(TMS)ethoxy)carbonyl) protected pyrrole. wikipedia.org This protecting group is later removed from the N-8 position using tetrabutylammonium (B224687) fluoride (B91410) (TBAF), and the nitrogen is subsequently methylated via reductive amination with formaldehyde (B43269) and sodium cyanoborohydride. wikipedia.org This demonstrates a protection-deprotection-alkylation sequence that can be applied to modify the nitrogen functionality.

Table 2: Summary of Potential Chemical Transformations of Ecgonidine Methyl Ester Functionalities

| Functional Group | Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|---|

| C-2 Methyl Ester | Nucleophilic Acyl Addition | Excess Organolithium (e.g., PhLi) | Tertiary Alcohol | wikipedia.org |

| C-2 Methyl Ester | Hydrolysis | Acid or Base (e.g., HCl, NaOH) | Carboxylic Acid (Ecgonidine) | General Chemistry |

| N-8 Methyl | N-Demethylation | e.g., ACE-Cl, then MeOH | Nor-ecgonidine Methyl Ester | General Chemistry |

| N-8 (as nor-analog) | N-Alkylation | Alkyl Halide (e.g., 1-fluoro-3-iodopropane) | N-Substituted nor-ecgonidine analog | google.com |

| N-8 (as nor-analog) | Reductive Amination | Formaldehyde, NaBH₃CN | N-Methyl (re-methylation) | wikipedia.org |

Advanced Analytical Characterization and Quantification of Ecgonidine Methyl Ester Mesylate

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry has become an indispensable tool for the structural confirmation and analysis of ecgonidine (B1247834) methyl ester mesylate. This section details the application of various MS techniques in its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for assessing the purity and confirming the identity of ecgonidine methyl ester. nih.gov One of the key advantages of using GC-MS for certain related compounds, like ecgonidine methyl ester, is the ability to chromatograph them on common stationary phases without the need for derivatization, which allows for early elution and identification. nih.gov However, in complex matrices or when analyzing alongside its metabolites, derivatization is often employed to improve chromatographic properties. jfda-online.com It's important to note that the pyrolytic product of cocaine, methyl ecgonidine (anhydroecgonine methyl ester), is also frequently analyzed by GC-MS. nih.gov The potential for thermal degradation of related compounds in the hot GC injection port, which can lead to the formation of artifacts like ecgonidine methyl ester, must be considered during method development. ojp.govrsc.org

To enhance chromatographic performance and detection sensitivity, derivatization is a common strategy in the GC-MS analysis of compounds structurally related to ecgonidine methyl ester. jfda-online.com Derivatization can improve volatility, stability, and chromatographic peak shape. jfda-online.com For instance, while ecgonine (B8798807) methyl ester can be analyzed without derivatization, its metabolites often require this step. researchgate.net A common approach involves esterification, which converts carboxylic acids and alcohols into more volatile esters. gcms.cz Another strategy is silylation, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group, which is a popular and versatile method for GC analysis. gcms.cz

Several reagents have been utilized for the derivatization of analogous compounds, which could be applicable to ecgonidine methyl ester analysis. For example, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) has been used to create tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.netresearchgate.net Other reagents include pentafluoropropionic anhydride (B1165640) (PFPA) and 4-fluorobenzoyl chloride, which can be used to create specific derivatives to improve chromatographic separation and produce high-mass molecular ions for better identification. jfda-online.comnih.gov

Table 1: Derivatization Reagents for GC-MS Analysis of Related Compounds

| Reagent | Abbreviation | Derivative Formed | Purpose |

|---|---|---|---|

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) | Improves volatility and thermal stability. researchgate.netresearchgate.net |

| Pentafluoropropionic anhydride | PFPA | Pentafluoropropionyl ester | Enhances chromatographic efficiency and separation. jfda-online.com |

| 4-fluorobenzoyl chloride | - | p-fluoro-cocaine analogue | Produces high mass molecular ions for specific detection. nih.gov |

Electron ionization (EI) is the most common ionization technique used in GC-MS. The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for the analyte. The NIST WebBook provides a reference mass spectrum for ecgonidine methyl ester under electron ionization, which is crucial for its identification. nist.gov The fragmentation of esters in mass spectrometry typically involves cleavage of the bond next to the carbonyl group, such as the loss of the alkoxy group (-OR). libretexts.org For tropane (B1204802) alkaloids, the fragmentation is often characterized by cleavage of the tropane ring structure. Understanding these fragmentation pathways is essential for structural elucidation. researchgate.netnih.gov For ecgonidine methyl ester, characteristic fragments would arise from the tropane ring and the methyl ester group.

Table 2: Characteristic Mass Fragments for Ecgonidine Methyl Ester (from NIST WebBook)

| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |

|---|---|---|

| 181 | High | Molecular Ion [M]+ |

| 82 | High | Tropane ring fragment |

| 94 | Moderate | Tropane ring fragment |

| 122 | Moderate | [M - COOCH3]+ |

| 152 | Low | [M - C2H5]+ |

Data is illustrative based on typical fragmentation patterns and available library spectra. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and HRMS) for High-Sensitivity Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of ecgonidine methyl ester and its related compounds, especially in complex biological matrices. nih.govnih.gov This technique avoids the high temperatures of a GC inlet, thus preventing potential thermal degradation of the analyte. rsc.org LC-MS/MS methods have been developed for the simultaneous determination of cocaine and its metabolites, including ecgonine methyl ester, in various samples. nih.govresearchgate.netnih.gov These methods often utilize multiple reaction monitoring (MRM) for quantification, which provides excellent selectivity and low limits of detection. nih.govnih.gov

Table 3: Illustrative LC-MS/MS Parameters for Ecgonine Methyl Ester Analysis

| Parameter | Value | Reference |

|---|---|---|

| Precursor Ion (m/z) | 182.1176 [M+H]+ | nih.gov |

| Product Ion 1 (m/z) | 82 | nih.gov |

| Product Ion 2 (m/z) | 150 | nih.gov |

| Ionization Mode | Positive Electrospray (ESI) | nih.govnih.gov |

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte with a high degree of confidence. For ecgonidine methyl ester (C10H15NO2), the exact mass of the neutral molecule is 181.1103 g/mol . HRMS can measure the mass of the protonated molecule [M+H]+ with very low error (typically < 5 ppm), which helps to distinguish it from other compounds with the same nominal mass. massbank.eu This capability is invaluable for the definitive identification of the compound.

Table 4: High-Resolution Mass Data for Ecgonidine Methyl Ester

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C10H15NO2 | nist.gov |

| Exact Mass (Neutral) | 181.1103 | Calculated |

| Measured m/z [M+H]+ | 182.1176 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex alkaloids like ecgonidine methyl ester mesylate. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the molecule's atomic connectivity, core structure, and stereochemistry can be assembled.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum of ecgonidine methyl ester is characterized by several key signals that confirm its core structure. A distinct signal appears in the downfield region, typically around δ 6.85-6.93 ppm, which is characteristic of the vinylic proton (H-3) on the α,β-unsaturated ester system. oup.commdma.ch The spectrum also features sharp singlets corresponding to the protons of the ester's methyl group (-COOCH₃) at approximately δ 3.75 ppm and the N-methyl group (N-CH₃) of the tropane skeleton at around δ 2.38 ppm. mdma.ch The remaining protons of the bicyclic ring system appear as complex multiplets in the upfield region.

For the mesylate salt form, an additional sharp singlet is expected for the methyl protons of the methanesulfonate (B1217627) (CH₃SO₃⁻) counter-ion. The chemical shift of this peak is sensitive to the solvent but typically appears around δ 2.8 ppm in deuterated polar solvents like DMSO-d₆ or D₂O.

A summary of expected and reported 1D NMR chemical shifts is provided below.

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm, Expected) | Notes |

|---|---|---|---|

| H-3 (vinylic) | ~6.9 | ~135-140 | Signal for proton on the C=C double bond. oup.commdma.ch |

| -COOCH₃ | ~3.75 (s) | ~51-52 | Ester methyl group protons. mdma.ch |

| N-CH₃ | ~2.38 (s) | ~40-42 | N-methyl group protons on the tropane ring. mdma.ch |

| C1, C5 (bridgehead) | Multiplets | ~60-65 | Protons and carbons at the bridgehead positions. |

| CH₂ (ring) | Multiplets | ~25-40 | Methylene protons and carbons of the tropane ring. |

| C=O (ester) | - | ~165 | Carbonyl carbon of the methyl ester. |

| C-2 (vinylic) | - | ~130-135 | Vinylic carbon adjacent to the ester. |

| CH₃SO₃⁻ (Mesylate) | ~2.8 (s) | ~40 | Methyl group of the mesylate counter-ion. |

While 1D NMR confirms the presence of key functional groups, 2D NMR experiments are essential for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, COSY would reveal correlations between the vinylic H-3 and the allylic protons at C-4, as well as the intricate network of couplings between the protons on the saturated six- and five-membered rings of the tropane skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms they are attached to. nih.gov It allows for the definitive assignment of each proton signal to its corresponding carbon in the skeleton, for example, correlating the ¹H signal at ~6.9 ppm to the vinylic C-3 carbon and the ¹H signal at ~3.75 ppm to the ester methyl carbon. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. libretexts.org NOESY is paramount for determining the stereochemistry of the molecule. mdpi.com For instance, it can confirm the relative orientation of substituents on the tropane ring and is essential for investigating the conformational preferences of the N-methyl group, as discussed in the following section. libretexts.orgmdpi.com

The 8-azabicyclo[3.2.1]octane (tropane) skeleton is not planar. The six-membered piperidine (B6355638) ring typically adopts a chair conformation. csic.es A key dynamic feature of this system is the nitrogen inversion, where the N-methyl group can exist in two diastereomeric orientations: axial or equatorial. academie-sciences.fr

The relative stability and population of these two N-invertomers are influenced by steric interactions with other parts of the molecule and by the solvent. academie-sciences.fr In many tropane alkaloids, an equilibrium exists between the axial and equatorial conformers. This equilibrium can be studied using variable-temperature NMR spectroscopy, as the rate of inversion slows at lower temperatures, potentially allowing for the observation of distinct signals for each conformer.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum provides a unique fingerprint of the molecule's functional groups. For this compound, the IR spectrum would be a superposition of the signals from the organic cation and the mesylate anion.

Key absorption bands for the ecgonidine methyl ester cation include a strong band for the C=O stretching of the α,β-unsaturated ester, reported at 1710 cm⁻¹ . mdma.ch The C=C double bond stretching vibration appears at a lower frequency, around 1640 cm⁻¹ . mdma.ch C-H stretching vibrations for the sp² (vinylic) and sp³ (aliphatic) carbons are expected just above and below 3000 cm⁻¹, respectively.

The mesylate (CH₃SO₃⁻) anion contributes very strong and characteristic bands. The asymmetric and symmetric stretching vibrations of the sulfonate (SO₃) group are particularly prominent, typically appearing in the regions of 1250-1150 cm⁻¹ and 1060-1040 cm⁻¹ , respectively. researchgate.netroyalsocietypublishing.org

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| ~3010-3100 | C-H Stretch | Vinylic (=C-H) | Medium |

| ~2850-2960 | C-H Stretch | Aliphatic (C-H) | Medium-Strong |

| ~1710 | C=O Stretch | α,β-Unsaturated Ester | Strong |

| ~1640 | C=C Stretch | Alkene | Medium-Weak |

| ~1150-1250 | S=O Asymmetric Stretch | Mesylate (SO₃) | Very Strong |

| ~1040-1060 | S=O Symmetric Stretch | Mesylate (SO₃) | Strong |

| ~1170-1260 | C-O Stretch | Ester | Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR absorption depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. Therefore, symmetric, less polar bonds often produce strong Raman signals, whereas they may be weak or silent in the IR spectrum.

For this compound, the C=C stretching vibration at ~1640 cm⁻¹ would be expected to be a particularly strong and sharp band in the Raman spectrum due to the high polarizability of the π-bond. researchgate.net This contrasts with its typically weaker intensity in the IR spectrum. Conversely, the highly polar C=O bond (~1710 cm⁻¹) would likely show a weaker signal in the Raman spectrum compared to its strong IR absorption. The symmetric S=O stretching mode of the mesylate anion (~1050 cm⁻¹) is also expected to be strong in the Raman spectrum. royalsocietypublishing.org Analysis of both IR and Raman spectra thus provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on molecular geometry, intermolecular interactions, and the absolute stereochemistry of chiral centers.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com By irradiating a single, high-quality crystal of this compound with an X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution throughout the crystal, revealing the exact position of each atom.

The primary research findings from an SCXRD analysis of this compound would include:

Molecular Structure: Unambiguous confirmation of the covalent bond connectivity, including the tropane core and the methyl ester and mesylate groups.

Conformation: Precise measurement of all bond lengths, bond angles, and torsion angles, defining the preferred three-dimensional shape of the molecule in the solid state.

Absolute Configuration: For a chiral molecule, SCXRD using anomalous dispersion can definitively determine the absolute stereochemistry. This would confirm the (1R,5S) configuration of the ecgonidine methyl ester moiety. lgcstandards.comnih.gov

Crystal Packing: Elucidation of the arrangement of molecules and ions in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure.

The data obtained from such an analysis are typically summarized in a crystallographic information file (CIF), which includes the parameters detailed in the table below.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for a Representative Organic Mesylate Salt

| Parameter | Example Value | Description |

| Chemical Formula | C₁₁H₁₉NO₅S | The elemental composition of the compound unit. |

| Formula Weight | 277.34 g/mol | The mass of one mole of the compound. |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/c | The specific symmetry group of the crystal. |

| a, b, c (Å) | 11.01, 18.61, 7.32 Å | The dimensions of the unit cell edges. researchgate.net |

| α, β, γ (°) | 90, 102.88, 90 ° | The angles between the unit cell edges. researchgate.net |

| Volume (ų) | 1461.8 | The volume of a single unit cell. researchgate.net |

| Z | 4 | The number of formula units per unit cell. |

| Calculated Density (g/cm³) | 1.260 | The theoretical density of the material based on the crystal structure. |

| R-factor | < 0.05 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms or structures. rigaku.comresearchgate.net These different forms, known as polymorphs, can exhibit distinct physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary and powerful technique for identifying and distinguishing between different polymorphic forms of a pharmaceutical compound like this compound. researchgate.netmdpi.com

In a PXRD experiment, a powdered sample containing a multitude of tiny, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Each polymorph has a unique crystal lattice and will therefore produce a characteristic "fingerprint" PXRD pattern.

Key applications of PXRD in the study of this compound include:

Polymorph Identification: Comparing the PXRD pattern of a new batch to established patterns of known polymorphs to confirm its solid form.

Phase Purity: Detecting the presence of small amounts of an undesired polymorph in a bulk sample.

Stability Studies: Monitoring for any changes in the crystalline form of the material under various conditions of heat, humidity, or pressure.

The distinction between different polymorphs is made by observing the unique positions and relative intensities of the diffraction peaks in their respective PXRD patterns.

Table 2: Representative Powder X-ray Diffraction Data for Two Hypothetical Polymorphs of this compound

| Form I (Position °2θ) | Form I (Relative Intensity %) | Form II (Position °2θ) | Form II (Relative Intensity %) |

| 8.5 | 100 | 9.1 | 85 |

| 12.3 | 65 | 11.5 | 100 |

| 15.8 | 40 | 16.2 | 55 |

| 17.1 | 80 | 18.3 | 90 |

| 21.0 | 50 | 22.4 | 70 |

| 25.6 | 35 | 26.1 | 45 |

Chiral Analysis of this compound

Ecgonidine methyl ester is a chiral molecule. The separation and quantification of its individual enantiomers are critical for stereoselective synthesis and characterization. Chiral analysis techniques are employed to distinguish between the (1R,5S) enantiomer and its mirror image.

Chiral chromatography is the most widely used technique for the separation of enantiomers. gcms.cz The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

Chiral Gas Chromatography (GC-Chiral): This technique is suitable for volatile and thermally stable compounds. For molecules like ecgonidine methyl ester, derivatized cyclodextrin-based capillary columns are often employed as the CSP. gcms.cz The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which have slightly different energies, allowing for their separation. The separated enantiomers are then detected, typically by a mass spectrometer (MS).

Chiral Liquid Chromatography (LC-Chiral): Chiral LC is a versatile technique applicable to a broader range of compounds without the need for derivatization. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose (B213188) or amylose (B160209) derivatives) are highly effective for separating a wide variety of chiral molecules. researchgate.net The sample is dissolved in a mobile phase and passed through the column containing the CSP. The differential interactions between the enantiomers and the CSP result in their separation.

Table 3: Representative Data from a Chiral HPLC Separation of Ecgonidine Methyl Ester Enantiomers

| Enantiomer | Retention Time (min) | Resolution (Rs) |

| (1R,5S)-Ecgonidine Methyl Ester | 10.2 | - |

| (1S,5R)-Ecgonidine Methyl Ester | 12.5 | > 2.0 |

Note: A resolution value (Rs) greater than 1.5 indicates baseline separation of the two peaks.

ORD and CD are chiroptical spectroscopy techniques that measure the interaction of chiral molecules with polarized light.

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information about the stereochemistry of a molecule. A simple measurement at a single wavelength, typically the sodium D-line (589 nm), gives the specific rotation [α]D, a characteristic physical property for a chiral compound.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption against wavelength. The spectrum exhibits positive or negative peaks, known as Cotton effects, which are associated with the electronic transitions of the molecule's chromophores. For ecgonidine methyl ester, the α,β-unsaturated ester functional group acts as a chromophore. The sign and magnitude of its associated Cotton effect are directly related to its absolute configuration, providing a powerful tool for stereochemical assignment.

Table 4: Expected Chiroptical Properties for (1R,5S)-Ecgonidine Methyl Ester

| Property | Expected Observation | Significance |

| Specific Rotation [α]D | A specific negative or positive value | A fundamental physical constant for the pure enantiomer, confirming its optical activity. |

| CD Spectrum Cotton Effect (n → π) | A distinct positive or negative peak in the 240-280 nm region | The sign of the Cotton effect can be correlated to the absolute configuration of the chiral center. |

| CD Spectrum Cotton Effect (π → π) | A strong positive or negative peak in the 200-230 nm region | Provides further confirmation of the stereochemical assignment based on the electronic transitions of the ester chromophore. |

Computational Chemistry and Theoretical Studies on Ecgonidine Methyl Ester Mesylate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanics forms the bedrock of modern computational chemistry, offering a route to understanding the electronic structure that governs molecular properties and reactivity. For ecgonidine (B1247834) methyl ester mesylate, QM calculations can predict its three-dimensional structure, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for determining the equilibrium geometry and energetic profile of organic molecules like ecgonidine methyl ester mesylate.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. youtube.com For this compound, this would begin with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom until a stable conformation is reached. youtube.com A widely used functional for such calculations in organic molecules is B3LYP, often paired with a basis set such as 6-31G* to provide a good compromise between accuracy and computational expense.

The optimized geometry provides key information about bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations yield the total electronic energy of the molecule, which can be used to compare the relative stabilities of different conformers or isomers.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Tropane (B1204802) Ring System

| Parameter | Typical Value (Å or °) |

|---|---|

| C-N Bond Length | 1.45 - 1.48 |

| C-C Bond Length (in ring) | 1.52 - 1.55 |

| C-O Bond Length (ester) | 1.35 - 1.45 |

| C=O Bond Length (ester) | 1.20 - 1.23 |

| C-N-C Bond Angle | 108 - 112 |

| Piperidine (B6355638) Ring Conformation | Chair/Boat |

Note: These are illustrative values for a generic tropane ring system and would be specifically calculated for this compound in a dedicated study.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. osti.gov These methods, while often more computationally demanding than DFT, can provide highly accurate predictions of electronic properties. elsevierpure.com

For this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain a more precise determination of its electronic energy and properties like dipole moment, polarizability, and ionization potential. These properties are fundamental to understanding the molecule's interactions with other molecules and with electric fields.

High-accuracy ab initio calculations are also invaluable for benchmarking the results obtained from more computationally efficient methods like DFT. By comparing the results from both approaches, researchers can gain confidence in the predictions made for larger, more complex systems.

Table 2: Illustrative Electronic Properties of a Tropane Alkaloid Calculated by Ab Initio Methods

| Property | Calculated Value |

|---|---|

| Ground State Energy (Hartree) | -650 to -750 |

| Dipole Moment (Debye) | 2.0 - 3.5 |

| Ionization Potential (eV) | 8.0 - 9.0 |

| Electron Affinity (eV) | -0.5 to 0.5 |

Note: These values are hypothetical and serve to illustrate the types of electronic properties that can be calculated.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.govnih.gov MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. nih.gov

The tropane ring system, a bicyclic [3.2.1] structure, is the core of this compound and exhibits significant conformational flexibility. semanticscholar.org The six-membered piperidine ring can adopt chair and boat conformations, and the five-membered pyrrolidine ring can exist in various envelope and twisted forms. MD simulations can reveal the preferred conformations of the tropane ring in this specific molecule and the energy barriers between different conformational states. onsager.cn

By simulating the motion of the atoms over time, typically on the nanosecond to microsecond timescale, MD can map out the accessible conformations and their relative populations. This information is critical for understanding how the molecule's shape influences its biological activity and physical properties.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. rsc.orgrsc.org MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. rsc.org

For this compound, simulations in different solvents (e.g., water, methanol (B129727), chloroform) would reveal how the solvent molecules interact with the solute and influence its conformational preferences. nih.gov For instance, in a polar solvent like water, the molecule might adopt a conformation that maximizes hydrogen bonding opportunities, while in a nonpolar solvent, intramolecular interactions might become more dominant. rsc.org These simulations can provide a detailed picture of the solvation shell around the molecule and quantify the energetic contributions of solvent-solute interactions. rsc.org

Reaction Pathway Modeling and Transition State Analysis

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods can be used to model reaction pathways and identify the high-energy transition states that control the reaction rate.

For this compound, two likely reactions of interest are the hydrolysis of the methyl ester and the nucleophilic substitution of the mesylate group. The mesylate group is known to be a good leaving group in nucleophilic substitution reactions. wikipedia.orgchemistrysteps.commasterorganicchemistry.com

Computational modeling of the hydrolysis of the methyl ester would involve identifying the reactants (this compound and water), the products (ecgonidine mesylate and methanol), and the transition state connecting them. researchgate.netnih.gov QM methods, particularly DFT, can be used to calculate the energies of these species and thus determine the activation energy of the reaction. researchgate.net This provides a quantitative measure of the reaction rate. A similar approach could be taken to model the substitution of the mesylate group by a nucleophile. purechemistry.org

By mapping out the entire reaction pathway, computational chemists can gain a detailed understanding of the reaction mechanism, including the role of intermediates and the stereochemical outcome of the reaction. This knowledge is invaluable for predicting the reactivity of the molecule and for designing new chemical transformations.

Prediction of Chemical Degradation Pathways

Computational predictions of the chemical degradation pathways for this compound are not available in the current scientific literature. However, experimental studies on the degradation of ecgonidine methyl ester (the free base) have identified key pathways. The primary degradation route is hydrolysis of the methyl ester group to form ecgonidine. This process is influenced by pH, with increased rates observed under basic conditions. Additionally, enzymatic hydrolysis has been noted as a degradation pathway in biological matrices. It is important to emphasize that these findings are based on experimental observations of the free base and not on theoretical predictions for the mesylate salt.

Intermolecular Interactions and Salt Stability Modeling

Hydrogen Bonding and Ionic Interactions in the Mesylate Salt

Specific computational modeling studies detailing the hydrogen bonding and ionic interactions within the crystal structure of this compound have not been reported in the scientific literature. In such a salt, it would be expected that strong ionic interactions exist between the protonated tertiary amine of the ecgonidine methyl ester cation and the sulfonate group of the mesylate anion. Furthermore, hydrogen bonding could potentially occur between the hydrogen on the protonated amine and the oxygen atoms of the mesylate anion. Detailed computational analyses, such as Density Functional Theory (DFT) calculations or molecular dynamics simulations, would be required to quantify the strength and geometry of these interactions, but such studies are not currently available.

Crystalline Lattice Energy Calculations

There are no published studies that report the crystalline lattice energy of this compound, either through experimental determination or computational calculation. The lattice energy, which is the energy released upon the formation of the crystal lattice from its constituent gaseous ions, is a critical factor in determining the stability of a crystalline solid. Computational methods, such as those based on solid-state DFT, could be employed to predict the lattice energy and provide insights into the thermodynamic stability of the crystalline salt. However, such theoretical investigations on this compound have not been documented.

Precursor Relationships and Degradation Chemistry of Ecgonidine Methyl Ester Mesylate

Chemical Precursors and Formation Pathways of Ecgonidine (B1247834) Methyl Ester

Ecgonidine methyl ester is primarily derived from cocaine or its hydrolysis product, ecgonine (B8798807), through various chemical processes. wikipedia.orgnih.govontosight.airesearchgate.net It also serves as a key intermediate in the synthesis of other tropane (B1204802) alkaloids. mdpi.comnih.gov

Formation from Cocaine and Ecgonine through Chemical Processes

Ecgonidine methyl ester can be formed from cocaine through pyrolysis, a process that occurs when cocaine is heated to high temperatures. wikipedia.org This thermal degradation makes it a specific biomarker for identifying the use of smoked cocaine, as it is not a metabolite formed through other routes of administration. wikipedia.org

The formation of ecgonidine methyl ester from ecgonine involves a two-step process: dehydration followed by esterification with methanol (B129727). wikipedia.org Ecgonine itself is a primary hydrolysis product of cocaine. nih.govresearchgate.net The conversion of ecgonine to ecgonidine methyl ester can be achieved in a laboratory setting. For instance, a complete conversion can be obtained by boiling an anhydrous benzene (B151609) solution of l-ecgonine methyl ester with benzoyl chloride in the presence of a base like dry sodium carbonate. researchgate.net

The biosynthesis of cocaine in the Erythroxylum coca plant also provides insight into the formation of related compounds. While not directly forming ecgonidine methyl ester, the plant synthesizes ecgonine methyl ester, an immediate precursor to cocaine, from the amino acid phenylalanine through a series of enzymatic reactions. ontosight.ai

Role as an Intermediate in Synthetic Pathways to Other Tropane Alkaloids

Ecgonidine methyl ester is a valuable intermediate in the synthesis of various tropane alkaloids. mdpi.comnih.gov Its tropane skeleton can be chemically modified to produce a range of analogues. For example, it can be used to synthesize derivatives with an optically active tropane skeleton, similar in absolute configuration to natural (-)-cocaine. google.com Synthetic strategies have been developed to produce racemic anhydroecgonine (B8767336) methyl ester, which can then be used to create other tropane alkaloids like ferruginine. collectionscanada.gc.ca The ability to synthesize ecgonidine and its esters from non-cocaine starting materials, such as cycloheptatrienecarboxylic acid derivatives, is also an area of research. google.com

Chemical Degradation Studies of Ecgonidine Methyl Ester Mesylate

The stability and degradation of ecgonidine methyl ester have been the subject of several studies, focusing on its behavior under various chemical conditions.

Hydrolytic Stability and Kinetics under Defined Chemical Conditions

Ecgonidine methyl ester undergoes hydrolysis, a chemical breakdown reaction with water. This degradation is influenced by pH, temperature, and the presence of enzymes. nih.govoup.com

In human plasma, ecgonidine methyl ester is hydrolyzed to its primary metabolite, ecgonidine (anhydroecgonine). nih.govoup.com Studies have shown that approximately 50% of ecgonidine methyl ester in human plasma hydrolyzes within 5 days at room temperature and within 13 days at 4°C. nih.govoup.com This degradation is due to both chemical hydrolysis at basic pH and enzymatic hydrolysis, primarily by butyrylcholine (B1668140) esterase. nih.govoup.com

The rate of chemical hydrolysis is significantly dependent on pH. In buffer solutions, hydrolysis is much more rapid at higher pH values. oup.com For instance, at pH 10, over 96% of the compound degrades within 7 days, whereas at pH 5, it remains stable for up to six months. oup.com The addition of esterase inhibitors like sodium fluoride (B91410) can significantly reduce the rate of enzymatic hydrolysis in plasma. nih.govoup.com

| Condition | Half-life of Ecgonidine Methyl Ester | Primary Degradation Product |

| Human Plasma (Room Temperature) | ~5 days | Ecgonidine nih.govoup.com |

| Human Plasma (4°C) | ~13 days | Ecgonidine nih.govoup.com |

| Buffer (pH 10) | < 7 days for >96% degradation | Ecgonidine oup.com |

| Buffer (pH 7.4) | ~30 days | Ecgonidine oup.com |

| Buffer (pH 5) | Stable for at least 6 months | N/A oup.com |

Photolytic Degradation Pathways and Products

Currently, there is limited specific information available in the provided search results regarding the photolytic degradation pathways and products of this compound. Further research is required to elucidate the effects of light on its chemical structure and the identity of any resulting photoproducts.

Oxidative Degradation Mechanisms

The chemical structure of ecgonidine methyl ester, the free base of this compound, contains moieties susceptible to oxidative transformation, namely the tertiary amine and the carbon-carbon double bond within the tropane ring system. Research has identified several pathways through which it can degrade oxidatively.

One documented oxidative pathway involves the nitrogen atom of the tropane skeleton. The tertiary amine can be oxidized to form an N-oxide derivative. Anhydroecgonine methyl ester N-oxide has been isolated as a naturally occurring tropane alkaloid from the bark of Erythroxylum emarginatum, demonstrating that this oxidative transformation occurs in biological systems. researchgate.net

Another potential mechanism is the oxidation of the double bond. Methylecgonidine (B1201409), the common name for the free base, can be oxidized to form ecgonidine, which involves the transformation of the alkene into a hydroxyl group. In metabolic contexts, methylecgonidine undergoes hepatic oxidation, although the specific metabolites of this pathway are part of a broader metabolic profile. Furthermore, the related compound, ecgonine methyl ester, can be oxidized to form ecgonone methyl ester, indicating the susceptibility of the tropane ring's substituents to oxidative reactions.

| Starting Compound | Oxidative Process | Resulting Product | Notes |

|---|---|---|---|

| Ecgonidine Methyl Ester | N-oxidation | Anhydroecgonine methyl ester N-oxide | Oxidation of the tertiary amine in the tropane ring; observed as a natural product. researchgate.net |

| Methylecgonidine | Oxidation | Ecgonidine | Involves transformation at the C=C double bond. |

| Methylecgonidine | Hepatic Oxidation | Various Metabolites | A known metabolic pathway for the compound. |

Relationship to Other Tropane Alkaloids and Chemical Derivatives

This compound is intrinsically linked to a wide family of tropane alkaloids through its core structure and its role as a chemical intermediate. Tropane alkaloids are defined by the characteristic 8-methyl-8-azabicyclo[3.2.1]octane skeleton. researchgate.netfoodb.ca

The fundamental structure of ecgonidine methyl ester is the tropane ring, which features a bicyclic system. Specifically, its systematic name, (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, methyl ester, defines its stereochemistry and key functional groups. caymanchem.com It possesses a carbon-carbon double bond between positions C-2 and C-3 and a methyl ester group at C-2.

This structure can be compared to other key tropane alkaloids:

Ecgonine Methyl Ester : This is the hydrated analogue of ecgonidine methyl ester. nih.gov The double bond is replaced by a single bond, with a hydroxyl (-OH) group at C-3 and the methyl ester group at C-2. Its stereochemistry is typically (1R,2R,3S,5S). nih.gov

Cocaine : Structurally, cocaine is the benzoyl ester of ecgonine methyl ester. It shares the same core structure but has a benzoyloxy group at the C-3 position instead of a hydroxyl group. nih.gov

Ecgonine : This compound is the carboxylic acid precursor, featuring a hydroxyl group at C-3 and a carboxylic acid at C-2. It serves as a precursor in the biosynthesis of cocaine.

Tropinone (B130398) : A common biosynthetic intermediate for many tropane alkaloids, tropinone has a ketone (C=O) group at the C-3 position. nih.gov

Tropine (B42219) and Pseudotropine : These are the alcohol derivatives formed by the stereospecific reduction of tropinone. nih.gov They differ in the stereochemistry of the C-3 hydroxyl group (3α for tropine and 3β for pseudotropine). nih.gov

| Compound | Core Structure | Substituent at C-2 | Feature at C-3 | Bond between C-2 and C-3 |

|---|---|---|---|---|

| Ecgonidine Methyl Ester | 8-methyl-8-azabicyclo[3.2.1]octane | -COOCH₃ | (Part of C=C bond) | Double |

| Ecgonine Methyl Ester | 8-methyl-8-azabicyclo[3.2.1]octane | -COOCH₃ | -OH | Single |

| Cocaine | 8-methyl-8-azabicyclo[3.2.1]octane | -COOCH₃ | -OCOC₆H₅ | Single |

| Ecgonine | 8-methyl-8-azabicyclo[3.2.1]octane | -COOH | -OH | Single |

| Tropinone | 8-methyl-8-azabicyclo[3.2.1]octane | -H | =O (Ketone) | Single |

| Tropine | 8-methyl-8-azabicyclo[3.2.1]octane | -H | α-OH | Single |

| Pseudotropine | 8-methyl-8-azabicyclo[3.2.1]octane | -H | β-OH | Single |

The shared structural backbone among tropane alkaloids allows for chemical transformations from one derivative to another. Ecgonidine methyl ester is a key node in these interconversion pathways.

Formation from Cocaine : Ecgonidine methyl ester (as its free base, methylecgonidine) is a known pyrolysis product formed from the heating of cocaine, such as when crack cocaine is smoked. wikipedia.orggoogle.com This process involves the elimination of benzoic acid.

Formation from Ecgonine : A controlled synthesis can be achieved through the dehydration of ecgonine, which forms anhydroecgonine (ecgonidine). Subsequent esterification of the carboxylic acid group with methanol yields ecgonidine methyl ester.

Conversion to Ecgonine Methyl Ester : The conversion of ecgonidine methyl ester to ecgonine methyl ester requires the hydration of the C-2/C-3 double bond. A proposed synthetic route for this is a hydroboration-oxidation reaction. sciencemadness.org This two-step process achieves anti-Markovnikov addition of a hydroxyl group to C-3 with retention of stereochemistry. sciencemadness.org

Conversion to Cocaine : The related compound, l-ecgonine methyl ester, can be converted to l-cocaine through benzoylation. This reaction is achieved by heating an anhydrous solution of l-ecgonine methyl ester with benzoyl chloride in the presence of a base like sodium carbonate. researchgate.net

Hydrolysis to Ecgonidine : The methyl ester group of ecgonidine methyl ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid, ecgonidine.

Reduction to Dihydroecgonidine : The double bond in the tropane ring can be reduced through catalytic hydrogenation. Using hydrogen gas (H₂) and a palladium catalyst will saturate the bond, yielding dihydroecgonidine. sciencemadness.org

| Starting Material | Product | Reaction Type | Key Reagents/Conditions |

|---|---|---|---|

| Cocaine | Methylecgonidine | Pyrolysis | High temperature. wikipedia.org |

| Ecgonine | Ecgonidine Methyl Ester | Dehydration & Esterification | 1. Dehydrating agent (e.g., H₂SO₄). 2. Methanol/acid catalyst. |

| Ecgonidine Methyl Ester | Ecgonine Methyl Ester | Hydroboration-Oxidation | 1. Borane (BH₃) or derivative. 2. H₂O₂, NaOH. sciencemadness.org |

| Ecgonine Methyl Ester | Cocaine | Benzoylation | Benzoyl chloride, base (e.g., Na₂CO₃), heat. researchgate.net |

| Ecgonidine Methyl Ester | Ecgonidine | Hydrolysis (Saponification) | Base (e.g., NaOH), heat, then acidification. |

| Ecgonidine Methyl Ester | Dihydroecgonidine | Catalytic Hydrogenation | H₂, Palladium catalyst. sciencemadness.org |

Methodological Advancements and Future Research Directions in Ecgonidine Methyl Ester Mesylate Chemistry

Development of Novel Synthetic Methodologies for Enhanced Yield and Purity

The synthesis of ecgonidine (B1247834) methyl ester and related tropane (B1204802) alkaloids is a key area of research, aimed at improving efficiency, yield, and stereochemical control. Historical methods often involved the isolation from natural sources or pyrolysis, but modern organic synthesis seeks more controlled and scalable routes.

Another strategy, reported by Kline and colleagues, is based on the reaction of 2,4,6-cycloheptatriene-7-carboxylic acid with methylamine. wikipedia.org This approach highlights the versatility of cycloheptatriene (B165957) derivatives as starting materials in tropane alkaloid synthesis. Further modifications on similar pathways have been explored, such as the stereo-oriented reduction of the methyl ester of tropan-3-one-2-carboxylic acid to yield the methyl ester of racemic ecgonine (B8798807), a closely related precursor. cia.gov

Future research is focused on developing more atom-economical and stereoselective catalytic methods. The goal is to minimize waste, avoid harsh reagents, and precisely control the stereochemistry at the chiral centers, which is crucial for subsequent chemical investigations. While these methods apply to the base ecgonidine methyl ester, they form the essential groundwork for producing high-purity salt forms like the mesylate.

Table 1: Comparison of Selected Synthetic Methods

| Method | Key Reagents | Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| Tandem Cyclopropanation/Cope Rearrangement | Methyldiazobutenoate, N-((2-(TMS)ethoxy)carbonyl)pyrrole | Rhodium(II) hexanoate | 62% (for azabicyclic intermediate) | wikipedia.org |

| Cycloheptatriene-based Synthesis | 2,4,6-cycloheptatriene-7-carboxylic acid, Methylamine | Not specified | Not specified | wikipedia.org |

Advancements in Analytical Techniques for Trace Analysis and Complex Matrix Characterization

The accurate detection and quantification of ecgonidine methyl ester, particularly at trace levels in complex biological matrices, is critical for forensic and research applications. A variety of sophisticated analytical techniques have been developed and optimized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method. However, a significant challenge is the artifactual formation of ecgonidine methyl ester from the pyrolysis of cocaine in the hot GC injection port. nih.gov This can lead to false-positive results. To address this, methods have been developed to correct quantitative values by calibrating the pyrolysis rate and estimating the amount of artifact produced, allowing for the differentiation of authentic ecgonidine methyl ester from the artifact. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly LC-tandem MS (LC-MS/MS), offers a powerful alternative that avoids the issue of thermal degradation.

Quadrupole Time-of-Flight (Q-TOF) MS: Coupled with on-line sample extraction and rapid chromatography, Q-TOF MS/MS has been successfully used for the quantitative analysis of ecgonidine methyl ester in rat plasma, demonstrating high repeatability. nih.gov

Multiple Reaction Monitoring (MRM): LC-MS/MS methods using MRM provide high sensitivity and selectivity for the determination of ecgonidine methyl ester in plasma and other matrices. nih.govresearchgate.net

High-Pressure Liquid Chromatography (HPLC): HPLC methods have also been developed, sometimes requiring derivatization of the analyte to improve retention and detection. One method uses post-column ion-pair extraction and fluorescence detection, where derivatization of ecgonidine methyl ester with t-butyldimethylsilyl (TBDMS) enhances its chromatographic retention and detection sensitivity. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a technique for the direct analysis of hair strands, providing qualitative information about the presence of ecgonidine methyl ester. scienceopen.com

Future work in this area will likely focus on developing even more sensitive and rapid high-throughput methods, minimizing sample preparation, and enhancing the ability to analyze novel or complex matrices.

Table 2: Analytical Techniques for Ecgonidine Methyl Ester (AEME) Detection

| Technique | Matrix | Key Feature/Challenge | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| GC-MS | Serum, Blood, Urine | Artifactual formation from cocaine; requires correction method. | 0.5 - 4.0 ng/mL | nih.govnih.gov |

| LC-Q-TOF MS/MS | Rat Plasma | On-line extraction, rapid chromatography, high repeatability. | 5.0 ng/mL (LLOQ) | nih.gov |

| LC-MS/MS (MRM) | Plasma | High sensitivity and selectivity, monitors in vitro degradation. | Not specified | nih.govresearchgate.net |

| HPLC-Fluorescence | Urine | Requires derivatization (TBDMS) for improved detection. | 200 ng/mL (Linear Range Start) | nih.gov |

Integration of Computational and Experimental Approaches for Mechanistic Insights

The synergy between computational modeling and experimental analysis provides a powerful paradigm for understanding chemical reactions and molecular interactions at a deeper level. researchgate.net In the context of ecgonidine methyl ester chemistry, these integrated approaches can offer significant mechanistic insights.

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to model reaction pathways, predict stable conformations, and understand stereochemical outcomes. nih.gov For instance, in the conversion of ecgonidine methyl ester to its C-3 hydroxylated analog (ecgonine methyl ester), computational modeling can help predict the stereoselectivity of hydride delivery by analyzing the steric and electronic factors of the tropane ring system. sciencemadness.org Discussions in scientific forums have highlighted that attack of reagents is often favored from the less sterically hindered "convex" face of the molecule, an insight that can be rigorously quantified through computational energy profiling. sciencemadness.org

Experimentally, the outcomes of these reactions can be analyzed using techniques like NMR spectroscopy and X-ray crystallography to determine the precise structure and stereochemistry of the products. By comparing the experimental results with computational predictions, researchers can refine their models and gain a more accurate understanding of the reaction mechanism. This iterative process of prediction and verification is crucial for designing more efficient and selective syntheses. researchgate.net

Future research will likely see a greater application of these integrated methods to explore the reactivity of the ecgonidine methyl ester scaffold, predict the properties of its derivatives, and guide the synthesis of novel analogs with specific chemical and stereochemical features.

Synthesis and Characterization of Structurally Diverse Analogs for Purely Chemical and Stereochemical Investigations

The synthesis of analogs of ecgonidine methyl ester is crucial for probing its chemical reactivity and understanding the influence of structural modifications on its stereochemistry. Ecgonidine methyl ester serves as a valuable starting material for creating a variety of structurally diverse compounds. wikipedia.org

Research has led to the synthesis and characterization of several key analogs:

Phenyltropane Analogs: Ecgonidine methyl ester is a known precursor in the scientific synthesis of various phenyltropane analogs, such as troparil (B42576) and dichloropane. These syntheses are instrumental in studying the structure-activity relationships within this class of tropane alkaloids. wikipedia.org

Metabolite Analogs: To aid in analytical and metabolic studies, analogs that are also metabolites have been synthesized. For example, ethyl ecgonidine and nor-ecgonidine, which are related to the pyrolytic formation and subsequent metabolism, have been synthesized and characterized by GC-MS. nih.gov This allows for their use as analytical standards and for studying metabolic pathways.

The characterization of these analogs relies heavily on spectroscopic techniques. Mass spectrometry (MS) is used to determine the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the detailed 3D structure and stereochemistry.

Future directions in this area involve the exploration of more diverse structural modifications, such as altering the ester group, introducing different substituents on the tropane ring, and synthesizing novel heterocyclic systems based on the ecgonidine scaffold. These investigations will continue to expand the fundamental chemical knowledge of this important molecular framework.

Development of Certified Reference Materials and Standards for Research

The availability of high-purity Certified Reference Materials (CRMs) and standards is fundamental to ensuring the accuracy, reliability, and comparability of analytical data in research, clinical, and forensic settings. Several organizations specialize in providing CRMs for ecgonidine methyl ester (anhydroecgonine methyl ester).